molecular formula C14H17N B13288907 (Naphthalen-2-ylmethyl)(propan-2-yl)amine

(Naphthalen-2-ylmethyl)(propan-2-yl)amine

Cat. No.: B13288907
M. Wt: 199.29 g/mol
InChI Key: TWSYFYMXABOVNG-UHFFFAOYSA-N
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Description

(Naphthalen-2-ylmethyl)(propan-2-yl)amine is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . It is characterized by the presence of a naphthalene ring attached to a propan-2-ylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-ylmethyl)(propan-2-yl)amine typically involves the reaction of naphthalene derivatives with amines under specific conditions. One common method includes the alkylation of naphthalene with propan-2-ylamine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-ylmethyl)(propan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .

Scientific Research Applications

(Naphthalen-2-ylmethyl)(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Naphthalen-2-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(naphthalen-2-yl)propan-1-amine
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-amine]

Uniqueness

(Naphthalen-2-ylmethyl)(propan-2-yl)amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(Naphthalen-2-ylmethyl)(propan-2-yl)amine, also known as 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its primary targets include neurotransmitter systems, specifically serotonin, norepinephrine, and dopamine pathways, suggesting its potential role in mood regulation and neurological disorders.

The compound acts as a releasing agent for key neurotransmitters:

  • Serotonin
  • Norepinephrine
  • Dopamine

The increased release of these neurotransmitters can influence various physiological processes, including mood enhancement and cognitive function. The efficacy of this compound can be influenced by environmental factors, such as storage conditions that require it to be kept in dark, inert atmospheres at low temperatures.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting growth. For instance, its activity was compared with other compounds against common bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

This data indicates a moderate antimicrobial effect, warranting further investigation into its potential therapeutic applications.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies showed that it could induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Cell LineIC50 Value (µM)Effect Observed
MDA-MB-23115Induction of apoptosis
HeLa20Cell cycle arrest

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Neurological Disorders : Due to its action on neurotransmitter systems, it has been proposed for use in treating conditions like depression and anxiety.
  • Cancer Treatment : Ongoing studies aim to explore its efficacy in combination therapies for various cancers, leveraging its ability to induce apoptosis.
  • Antimicrobial Drug Development : The compound’s antimicrobial properties have led to investigations into its use as a scaffold for developing new antibiotics.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C14H17N/c1-11(2)15-10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11,15H,10H2,1-2H3

InChI Key

TWSYFYMXABOVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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